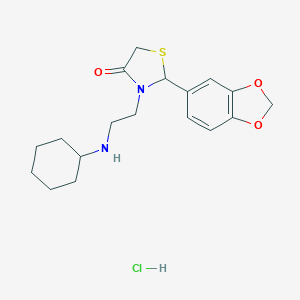
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound belongs to the thiazolidinone family, which has been extensively studied for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been suggested that the compound exerts its therapeutic effects by modulating the levels of various neurotransmitters and cytokines.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride has various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and apoptosis. The compound has also been shown to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride in lab experiments is its diverse range of applications. The compound has been shown to possess various therapeutic properties, making it a suitable candidate for studying different diseases and conditions. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an anticancer agent. Additionally, further studies can be conducted to explore the compound's mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride involves the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with cyclohexylamine and thiosemicarbazide in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields a white solid, which is then purified by recrystallization in ethanol.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride has been extensively studied for its potential therapeutic properties. It has been reported to possess anticancer, antimicrobial, antifungal, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
102612-93-1 |
|---|---|
Nombre del producto |
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride |
Fórmula molecular |
C18H25ClN2O3S |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-3-[2-(cyclohexylamino)ethyl]-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C18H24N2O3S.ClH/c21-17-11-24-18(13-6-7-15-16(10-13)23-12-22-15)20(17)9-8-19-14-4-2-1-3-5-14;/h6-7,10,14,18-19H,1-5,8-9,11-12H2;1H |
Clave InChI |
PXFGEJBSOCOHNR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCN2C(SCC2=O)C3=CC4=C(C=C3)OCO4.Cl |
SMILES canónico |
C1CCC(CC1)NCCN2C(SCC2=O)C3=CC4=C(C=C3)OCO4.Cl |
Sinónimos |
4-Thiazolidinone, 3-(2-(cyclohexylamino)ethyl)-2-(3,4-methylenedioxyph enyl)-, monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)

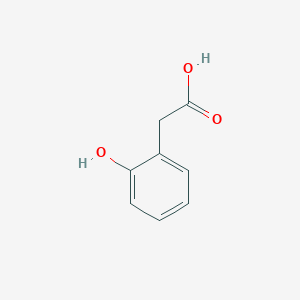
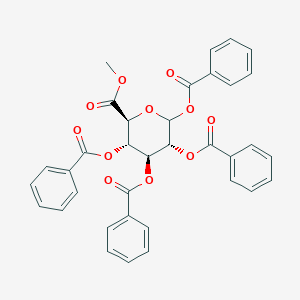


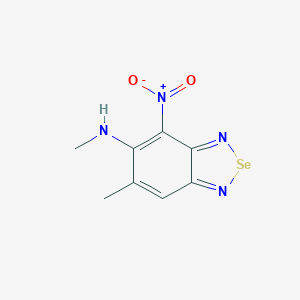

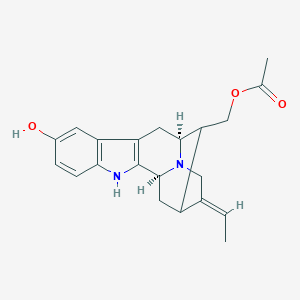
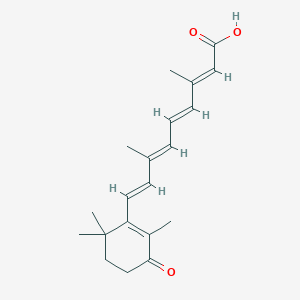
![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)
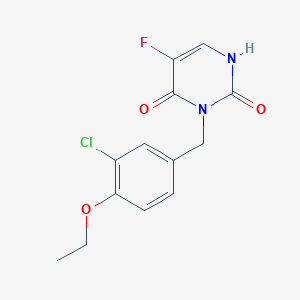
![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)
![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)